Cromato de magnesio

Descripción general

Descripción

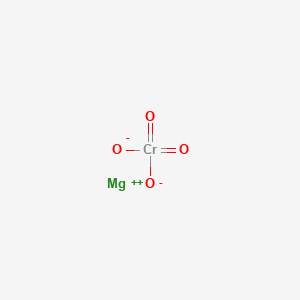

Magnesium chromate is an inorganic chemical compound with the formula MgCrO₄. It appears as a yellow, odorless, water-soluble solid. This compound is known for its significant industrial applications, particularly as a corrosion inhibitor and pigment . It is also used in various other fields due to its unique properties.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Magnesium Chromate as a Corrosion Inhibitor

Magnesium chromate has been widely studied for its effectiveness as a corrosion inhibitor for magnesium alloys. The compound forms a protective layer on the metal surface that inhibits corrosion processes. Research indicates that chromate conversion coatings significantly enhance the corrosion resistance of magnesium alloys by forming a mixed hydroxide compound that includes chromium species, which can regenerate and protect exposed areas from further corrosion .

Case Study: Chromate Conversion Coating

A study examined the impact of chromate conversion coatings on AZ31 magnesium alloys. The results showed that the coatings reduced the corrosion rate significantly compared to untreated alloys. The protective effect was attributed to the formation of a stable oxide layer enriched with chromium .

| Parameter | Untreated Alloy | Chromate Coated Alloy |

|---|---|---|

| Corrosion Rate (mm/year) | 0.15 | 0.02 |

| Coating Thickness (µm) | N/A | 2-5 |

| Immersion Time (hours) | 24 | 24 |

Pigments and Dyes

Use in Paints and Coatings

Magnesium chromate is utilized as a pigment in paints and coatings due to its vibrant yellow color and excellent stability under various environmental conditions. It is particularly valued in industrial applications where visibility and durability are crucial.

Case Study: Industrial Paint Formulations

In industrial paint formulations, magnesium chromate has been shown to enhance color stability and provide effective UV protection. A comparative analysis of paint samples with and without magnesium chromate demonstrated improved performance in terms of color retention and resistance to fading when exposed to sunlight .

| Sample | Color Retention (%) | UV Resistance (hours) |

|---|---|---|

| Without Magnesium Chromate | 65 | 200 |

| With Magnesium Chromate | 90 | 400 |

Chemical Intermediate

Synthesis of Other Compounds

Magnesium chromate serves as an important intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in producing other chromates or as a catalyst in specific reactions.

Case Study: Synthesis Pathways

Research has explored the thermal decomposition of magnesium chromate, revealing pathways for producing magnesium oxide and chromium oxide under controlled conditions . This process has implications for recycling and waste management strategies involving chromium compounds.

Environmental Considerations

Toxicity and Regulation

Despite its useful applications, magnesium chromate is classified as a hazardous material due to its carcinogenic properties and potential health risks associated with inhalation or skin contact . As such, its use is increasingly regulated, leading to the exploration of alternative materials for corrosion protection and pigments.

Mecanismo De Acción

Target of Action

Magnesium chromate (MgCrO4) is a chemical compound that primarily targets metal surfaces, acting as a corrosion inhibitor . It is also used in various industrial applications, including as a pigment and in cosmetics .

Mode of Action

Magnesium chromate interacts with its targets through its strong oxidizing nature . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing the oxidation process that leads to corrosion . In the context of pigments, it provides color due to its yellow appearance .

Biochemical Pathways

It’s known that magnesium, a component of magnesium chromate, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chromium, another component, is involved in the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics

It’s known that magnesium chromate is water-soluble , which suggests it could be readily absorbed and distributed in the body if ingested or inhaled. It’s important to note that magnesium chromate is a confirmed carcinogen and can cause acute dermatitis, and possibly kidney and liver damage if inhaled , so it should be treated as a hazardous waste .

Result of Action

It’s known that magnesium, a component of magnesium chromate, is essential for protein synthesis, energy production, and dna stability . Chromium, another component, is involved in the metabolism of glucose, insulin, and blood lipids .

Action Environment

The action of magnesium chromate can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of other chemicals and the pH of the environment . Additionally, its toxicity can be influenced by the route of exposure and the duration and frequency of exposure .

Análisis Bioquímico

Biochemical Properties

Magnesium, a key component of magnesium chromate, plays a pivotal role in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins . Magnesium is involved in the regulation of eukaryotic cell proliferation . In response to mitogens, intracellular magnesium increases in the G1 and S phases of the cell cycle and this event correlates with the enhancement of protein synthesis and the onset of DNA synthesis .

Cellular Effects

Magnesium, as part of magnesium chromate, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction . It is also pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination .

Molecular Mechanism

Magnesium, a key component of magnesium chromate, is known to play a critical role in many enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins .

Temporal Effects in Laboratory Settings

It is known that magnesium chromate is a water-soluble salt , suggesting that it could potentially be metabolized and excreted over time.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of magnesium chromate in animal models. It is known that magnesium, a key component of magnesium chromate, plays a crucial role in various physiological processes in animals .

Metabolic Pathways

Magnesium, a key component of magnesium chromate, is involved in many metabolic pathways. It is essential for numerous cellular processes including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins .

Transport and Distribution

Magnesium, a key component of magnesium chromate, is transported throughout plant tissues with magnesium transporter (MGT) proteins

Subcellular Localization

It is known that magnesium, a key component of magnesium chromate, is the second-most abundant cation following potassium in mammalian cells . It is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling, as well as the stability of biomolecules, such as RNA, DNA, and proteins .

Métodos De Preparación

Magnesium chromate can be synthesized through the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate, resulting in the formation of a precipitate of magnesium chromate . The reaction can be represented as follows:

MgSO4+K2CrO4→MgCrO4+K2SO4

In industrial settings, magnesium chromate is often produced in large quantities using similar methods, ensuring the reaction conditions are optimized for maximum yield and purity.

Análisis De Reacciones Químicas

Magnesium chromate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: As a strong oxidizing agent, magnesium chromate can participate in redox reactions. For instance, it can oxidize organic compounds, facilitating their breakdown.

Substitution Reactions: In aqueous solutions, magnesium chromate can undergo ion exchange reactions, where the chromate ion can be substituted by other anions.

Hydrolysis: Magnesium chromate can hydrolyze in water, especially under acidic or basic conditions, leading to the formation of magnesium hydroxide and chromic acid.

Common reagents used in these reactions include reducing agents like sodium sulfite and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Magnesium chromate can be compared with other chromate compounds such as:

Potassium Chromate (K₂CrO₄): Similar in its oxidizing properties but more soluble in water.

Sodium Chromate (Na₂CrO₄): Also a strong oxidizer, commonly used in industrial applications.

Calcium Chromate (CaCrO₄): Used in similar applications but has different solubility and stability characteristics.

Magnesium chromate is unique due to its specific balance of solubility and stability, making it particularly effective as a corrosion inhibitor in various industrial applications .

Actividad Biológica

Magnesium chromate (MgCrO₄) is an inorganic compound that has garnered attention due to its biological activity, particularly concerning its toxicity and potential health effects. This article explores the biological activity of magnesium chromate, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Magnesium chromate is a yellow-orange solid that is highly soluble in water. It is primarily used as a corrosion inhibitor in various industrial applications, including gas turbine engines and metal coatings. However, its hexavalent chromium content poses significant health risks, leading to regulatory scrutiny.

Mechanisms of Biological Activity

Absorption and Metabolism

Upon exposure, magnesium chromate dissociates into magnesium ions and chromate ions in biological systems. The hexavalent chromium (Cr(VI)) can readily penetrate cell membranes through sulfate and phosphate transport mechanisms. Once inside the cells, Cr(VI) is reduced to trivalent chromium (Cr(III)), which binds to cellular components, including proteins and DNA, potentially leading to cytotoxic effects .

Toxicological Effects

The biological activity of magnesium chromate is primarily associated with its toxicity. Key toxicological effects include:

- Skin Irritation and Sensitization : Contact with magnesium chromate can lead to dermatitis and allergic reactions due to its irritant properties .

- Respiratory Effects : Inhalation exposure can cause respiratory tract irritation, pulmonary sensitization, and chronic lung diseases such as asthma and pneumoconiosis .

- Renal and Hepatic Toxicity : Chronic exposure may result in kidney damage (nephrotoxicity) and liver injury. Studies indicate that renal tubular damage is a common outcome in workers exposed to Cr(VI) compounds .

Case Studies

Several case studies highlight the adverse effects of magnesium chromate exposure:

- Occupational Exposure in Chrome Plating Plants : Workers exposed to Cr(VI) compounds in chrome plating facilities exhibited high rates of nasal mucosal injury, including ulceration and perforation. A study revealed that prolonged exposure (5 months to 10 years) at concentrations above 20 µg/m³ led to significant health issues .

- Dermal Exposure Effects : Animal studies demonstrated that repeated dermal exposure to chromium compounds resulted in skin inflammation and necrosis. For instance, guinea pigs developed severe skin reactions following daily applications of potassium chromate .

- Epidemiological Studies on Renal Effects : Research involving welders and chrome platers indicated that high airborne chromium levels correlate with renal tubular damage. Elevated urinary biomarkers for kidney damage were observed in younger workers exposed to higher concentrations of Cr(VI) .

Data Summary

Regulatory Status

Due to its hazardous nature, magnesium chromate is classified as a human carcinogen by several organizations, including the International Agency for Research on Cancer (IARC). Regulatory bodies have established permissible exposure limits (PEL) for occupational settings to mitigate health risks associated with this compound .

Propiedades

IUPAC Name |

magnesium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGPIWCSGOBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCrO4, CrMgO4 | |

| Record name | magnesium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893929 | |

| Record name | Magnesium chromate (MgCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: Yellow solid; Soluble in water; [Hawley] Orange-brown powder; Very soluble in water; [MSDSonline] | |

| Record name | Magnesium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13423-61-5 | |

| Record name | Magnesium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium chromate (MgCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.